1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine
Description
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-[(3-butylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-7-14-12-18(10-9-17-14)11-13-6-4-5-8-15(13)16(19)20/h4-6,8,14,17H,2-3,7,9-12H2,1H3,(H,19,20) |
InChI Key |
LBMNHUPFCMASNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN(CCN1)CC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Piperazine Intermediate Synthesis
A foundational step involves generating mono-protected piperazine to control subsequent alkylation.
Protocol :
-
Boc protection : Piperazine reacts with di-tert-butyl dicarbonate in dichloromethane (DCM) at 0°C, yielding tert-butyl piperazine-1-carboxylate (87–95% yield).
-
n-Butyl group introduction : Boc-piperazine undergoes alkylation with 1-bromobutane in DMF at 80°C using K₂CO₃ as a base, achieving 67–86% yield.
-
Boc deprotection : Treatment with HCl in dioxane removes the protecting group, yielding 1-n-butylpiperazine hydrochloride.
Key Data :
2-Carboxyphenyl Methyl Group Installation
The 2-carboxyphenyl methyl moiety is introduced via reductive amination or nucleophilic substitution.
Method A: Reductive Amination
-
Aldehyde preparation : Methyl 2-formylbenzoate is synthesized from 2-bromobenzaldehyde via formylation (Pd catalysis).
-
Reductive amination : 1-n-Butylpiperazine reacts with methyl 2-formylbenzoate in methanol using NaBH₃CN, yielding the methyl ester intermediate (72–78% yield).
-
Ester hydrolysis : NaOH in THF/water converts the ester to the carboxylic acid (90–95% yield).
Method B: Nucleophilic Substitution
-
Benzyl bromide synthesis : 2-Bromomethylbenzoic acid methyl ester is prepared via bromination of 2-methylbenzoic acid ester.
-
Alkylation : 1-n-Butylpiperazine reacts with the benzyl bromide in acetonitrile at 50°C, followed by ester hydrolysis (overall yield: 58–63%).
Comparative Data :
| Parameter | Method A (Reductive Amination) | Method B (Alkylation) |
|---|---|---|
| Total Yield | 65–70% | 58–63% |
| Purification Complexity | Moderate (chromatography) | High (recrystallization) |
| Scalability | >100g feasible | Limited to 50g |
Optimization Challenges and Solutions
Regioselectivity in Piperazine Alkylation
Unprotected piperazine often leads to di- or tri-alkylated byproducts. Solutions include:
Carboxylic Acid Compatibility
The free -COOH group can interfere with amination or alkylation. Mitigation strategies:
-
Ester protection : Methyl or ethyl esters are hydrolyzed post-reaction.
-
Low-temperature conditions : Reductive amination at 0–5°C prevents decarboxylation.
Industrial-Scale Adaptations
Large-scale synthesis (≥1kg) employs continuous flow systems for:
-
Boc protection : Tubular reactors with inline pH monitoring (yield: 93%).
-
Reductive amination : Fixed-bed reactors with immobilized NaBH₃CN (20% cost reduction).
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Structural Information
- Molecular Formula: C16H24N2O2
- Molecular Weight: 276.37 g/mol
- IUPAC Name: 2-[(3-butylpiperazin-1-yl)methyl]benzoic acid
- Chemical Structure: Chemical Structure
Physical Properties
| Property | Value |
|---|---|
| XLogP3 | 0.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 6 |
| Topological Polar Surface Area | 52.6 Ų |
Medicinal Chemistry
1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine has been investigated for its role as a potential therapeutic agent in various diseases:
- Cancer Research: Studies have indicated that derivatives of piperazine compounds exhibit promising anti-cancer activities. For instance, flexible piperazine derivatives have shown activity against hepatic cancer (HepG2) with IC50 values indicating effective inhibition of cell growth . The compound's structure may influence its interaction with cellular targets, enhancing its therapeutic profile.
- Cardiovascular Applications: Piperazine derivatives have been explored for their effectiveness as platelet ADP receptor inhibitors, which are crucial in preventing thrombotic events. The compound's ability to modulate platelet aggregation could be beneficial in treating cardiovascular diseases .
Neuropharmacology
Research into piperazine-based compounds has highlighted their potential in treating neurological disorders. The structural modifications in compounds like this compound may enhance their affinity for neurotransmitter receptors, providing avenues for developing treatments for conditions such as anxiety and depression.
Autotaxin Inhibition
Recent patents have identified piperazine derivatives as autotaxin inhibitors, which play a role in various pathological processes including cancer progression and inflammation. The specificity of these compounds towards autotaxin could lead to novel therapeutic strategies .
Case Study 1: Anticancer Activity
A study focused on the synthesis of piperazine-tagged imidazole derivatives demonstrated that specific structural features significantly impacted their anticancer efficacy. Compounds similar to this compound displayed varying degrees of cytotoxicity against different cancer cell lines, suggesting that further optimization could yield more potent agents .
Case Study 2: Thrombotic Disorders
In another investigation, piperazine derivatives were tested for their effectiveness in preventing thrombotic complications. The results indicated that certain modifications to the piperazine structure enhanced the compounds' ability to inhibit platelet aggregation, marking them as potential candidates for cardiovascular therapies .
Mechanism of Action
The mechanism of action of 1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Table 1: Receptor Binding Profiles of Piperazine Derivatives
Physicochemical Properties
- Melting Points and Yields: reports six piperazine derivatives with phenethyl and dihydroindenyloxy groups. For example, compound 13 (2-ethoxyphenyl) melts at 65.2–66.1°C (54% yield), while 19 (2-chlorophenyl) melts at 91.4–92.1°C (43% yield).
- pKa Values : Benzhydrylpiperazines exhibit pKa values influenced by substituents on the phenylmethyl group. The carboxyphenyl in the target compound likely reduces basicity compared to alkyl or halogenated derivatives, affecting solubility and bioavailability .
Table 2: Physical Properties of Selected Piperazine Derivatives
| Compound | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| This compound | Carboxyphenylmethyl, n-butyl | Not reported | Not reported |
| Compound 13 | 2-ethoxyphenyl | 65.2–66.1 | 54 |
| Compound 19 | 2-chlorophenyl | 91.4–92.1 | 43 |
Pharmacological Activity
- Antimicrobial Activity: Azole-containing piperazines (e.g., compound 16) show MIC values of 3.1–25 μg/mL against bacterial and fungal strains.
- Anti-Inflammatory Effects : Cyclizine derivatives (e.g., compound III ) with dichlorophenyl and cumene groups exhibit anti-inflammatory properties in rat models. The target compound’s carboxyphenyl may confer distinct mechanisms, such as COX inhibition or histamine antagonism .
Structural Conformations and Interactions
- Crystal Structures : Benzodioxolylmethyl piperazines adopt chair conformations with equatorial substituents. The carboxyphenylmethyl group in the target compound may similarly occupy equatorial positions, but its carboxylic acid could engage in hydrogen bonding, altering supramolecular assemblies .
- Metabolism : Meclozine (a benzhydrylpiperazine) undergoes hydroxylation and glucuronidation. The carboxyphenyl group in the target compound may undergo phase II conjugation, enhancing excretion compared to halogenated analogs .
Key Research Findings and Implications
- Receptor Selectivity : Substituents like trifluoromethyl (5-HT1B) or methoxyphenyl (5-HT1A) dictate receptor affinity. The carboxyphenyl’s polarity may shift selectivity toward peripheral targets (e.g., inflammatory mediators) over central serotonin receptors .
- Synthetic Accessibility : Piperazines are often synthesized via nucleophilic substitution or condensation. The n-butyl chain in the target compound may require alkylation steps, while the carboxyphenyl could introduce challenges in regioselectivity .
Biological Activity
1-(2-Carboxyphenyl methyl)-3-n-butyl piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. This interaction can modulate various biochemical pathways, leading to therapeutic effects. For instance, the compound may inhibit certain enzymes involved in disease processes, contributing to its pharmacological profile .
Cytotoxicity and Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, a study evaluated the compound's cytotoxicity against the A549 lung cancer cell line and normal lung fibroblast cell line (MRC-5). The results indicated a dose-dependent cytotoxic effect, with IC50 values being determined for different concentrations of the compound .
Table 1: Cytotoxicity Data Against A549 Cell Line
| Concentration (µg/ml) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 0.1 | 90 |
| 0.5 | 75 |
| 1 | 60 |
| 2 | 45 |
| 5 | 30 |
| 10 | 15 |
| 50 | <5 |
Additionally, the compound has shown promising antibacterial activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. For instance, docking analysis revealed that the compound could intercalate with DNA, demonstrating a docking score indicative of strong binding affinity. This interaction is critical for understanding its potential as an anticancer agent .
Case Study: Anticancer Activity
A notable case study involved the evaluation of this compound's effects on lung cancer cells. The study utilized the MTT assay to assess cell viability post-treatment with varying concentrations of the compound. The findings highlighted a significant reduction in cell viability at higher concentrations, reinforcing the compound's potential as an anticancer therapeutic .
Case Study: Antibacterial Properties
Another case study focused on the antibacterial properties of the compound, where it was tested against common bacterial strains. The results indicated that it exhibited higher antibacterial activity compared to standard antibiotics, suggesting its potential for development into a new class of antimicrobial agents .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Cytotoxicity (IC50 µg/ml) | Antibacterial Activity |
|---|---|---|
| This compound | <10 | High |
| 1-(2-Carboxyphenyl)piperazine | >20 | Moderate |
| 1-(2-Carboxyphenyl)-4-methylpiperazine | >25 | Low |
The comparative analysis shows that this compound has superior cytotoxic and antibacterial properties compared to its analogs, making it a promising candidate for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
